Cas no 444185-14-2 ((2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide)

(2E)-N-2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic organic compound featuring a thienopyrazole core linked to a 3,4-dimethoxyphenylprop-2-enamide moiety. Its structural complexity, including the conjugated (2E)-alkene and electron-rich aromatic systems, suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of a 4-chlorophenyl group may enhance binding affinity in target interactions, while the dimethoxy substituents could influence solubility and metabolic stability. This compound is of interest for research applications in drug discovery and development, where its unique heterocyclic framework may offer selectivity advantages in modulating protein targets.
(2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide structure
444185-14-2 structure
商品名:(2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide
CAS番号:444185-14-2
MF:C22H20ClN3O3S
メガワット:441.930502891541
CID:6387063
PubChem ID:6068613

(2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide
    • (2E)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
    • (E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide
    • F0529-0120
    • AKOS024580580
    • (E)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
    • 444185-14-2
    • 2-Propenamide, N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)-
    • インチ: 1S/C22H20ClN3O3S/c1-28-19-9-3-14(11-20(19)29-2)4-10-21(27)24-22-17-12-30-13-18(17)25-26(22)16-7-5-15(23)6-8-16/h3-11H,12-13H2,1-2H3,(H,24,27)
    • InChIKey: IKXSASDALCMFCO-UHFFFAOYSA-N
    • ほほえんだ: C(NC1N(C2=CC=C(Cl)C=C2)N=C2CSCC2=1)(=O)C=CC1=CC=C(OC)C(OC)=C1

計算された属性

  • せいみつぶんしりょう: 441.0913904g/mol
  • どういたいしつりょう: 441.0913904g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 616
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

  • 密度みつど: 1.35±0.1 g/cm3(Predicted)
  • ふってん: 679.8±55.0 °C(Predicted)
  • 酸性度係数(pKa): 12?+-.0.20(Predicted)

(2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0529-0120-5μmol
(2E)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
444185-14-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0529-0120-3mg
(2E)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
444185-14-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0529-0120-15mg
(2E)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
444185-14-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0529-0120-10mg
(2E)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
444185-14-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0529-0120-25mg
(2E)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
444185-14-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0529-0120-20μmol
(2E)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
444185-14-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0529-0120-30mg
(2E)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
444185-14-2 90%+
30mg
$119.0 2023-05-17
A2B Chem LLC
BA69104-10mg
(2E)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
444185-14-2
10mg
$291.00 2024-04-20
Life Chemicals
F0529-0120-2mg
(2E)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
444185-14-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0529-0120-20mg
(2E)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
444185-14-2 90%+
20mg
$99.0 2023-05-17

(2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide 関連文献

(2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamideに関する追加情報

Comprehensive Analysis of (2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide (CAS No. 444185-14-2)

The compound (2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide, identified by its CAS No. 444185-14-2, represents a significant advancement in the field of medicinal chemistry. This molecule, with its intricate structure and functional groups, has garnered attention for its potential applications in drug discovery and development. The presence of a thieno[3,4-c]pyrazole core, coupled with a 4-chlorophenyl and 3,4-dimethoxyphenyl moiety, suggests a versatile scaffold for targeting various biological pathways.

In recent years, the scientific community has shown increasing interest in heterocyclic compounds due to their diverse pharmacological properties. The thieno[3,4-c]pyrazole derivative, in particular, has been explored for its potential as a kinase inhibitor, a class of compounds that play a crucial role in modulating cellular signaling pathways. Researchers are particularly intrigued by the prop-2-enamide group, which may enhance the compound's binding affinity to specific protein targets, making it a promising candidate for further investigation.

The 3,4-dimethoxyphenyl group in (2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide is noteworthy for its potential to improve the compound's pharmacokinetic properties. Methoxy groups are known to influence solubility, metabolic stability, and membrane permeability, which are critical factors in drug design. This structural feature aligns with current trends in medicinal chemistry, where researchers prioritize bioavailability optimization and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Another area of interest is the compound's potential role in addressing neurodegenerative diseases. The 4-chlorophenyl moiety, often found in CNS-active compounds, suggests that this molecule could cross the blood-brain barrier, making it relevant for conditions like Alzheimer's and Parkinson's disease. This aligns with the growing demand for novel therapeutics in neurology, a field where unmet medical needs remain high.

From a synthetic chemistry perspective, the preparation of CAS No. 444185-14-2 involves multi-step organic transformations, including amide coupling and heterocyclic ring formation. These processes are of particular interest to researchers focusing on green chemistry and atom economy, as they seek to minimize waste and improve efficiency. The compound's synthesis could serve as a case study for optimizing reaction conditions and reducing environmental impact.

In the context of computational drug design, (2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide presents an exciting opportunity for molecular docking studies. Its unique structure allows for exploration of binding interactions with various protein targets, which is a hot topic in structure-activity relationship (SAR) research. This approach is particularly relevant given the rise of AI-driven drug discovery, where machine learning models are increasingly used to predict compound activity.

The compound's potential as a lead molecule in drug development cannot be overstated. With the pharmaceutical industry's shift toward targeted therapies and personalized medicine, molecules like CAS No. 444185-14-2 that exhibit selective activity are highly valuable. Its structural complexity offers multiple sites for medicinal chemistry optimization, allowing researchers to fine-tune properties such as potency, selectivity, and safety.

Quality control and analytical characterization of (2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide are crucial aspects of its development. Advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry are essential for ensuring purity and confirming structural integrity. These analytical methods are particularly important given the current emphasis on quality by design (QbD) in pharmaceutical manufacturing.

Looking ahead, the exploration of CAS No. 444185-14-2 could benefit from interdisciplinary approaches combining chemical biology, pharmacology, and materials science. Its potential applications may extend beyond traditional small-molecule drugs to areas like proteolysis targeting chimeras (PROTACs) or molecular probes for biological imaging. Such versatility makes this compound a valuable subject for ongoing research in academic and industrial settings.

In conclusion, (2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide represents a fascinating case study in modern drug discovery. Its structural features, potential therapeutic applications, and synthetic challenges make it a compound of significant interest to researchers across multiple disciplines. As the field of medicinal chemistry continues to evolve, molecules like this will play a crucial role in addressing complex medical challenges and advancing human health.

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